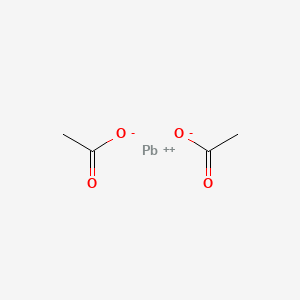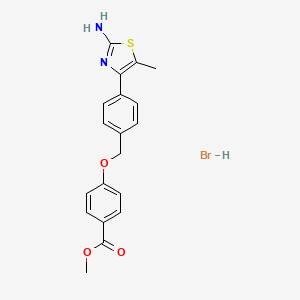
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide is a chemical compound with the empirical formula C19H19BrN2O3S and a molecular weight of 435.33 g/mol . This compound is characterized by the presence of a thiazole ring, a benzyloxy group, and a benzoate ester, making it a versatile molecule in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting 2-amino-5-methylthiazole with appropriate reagents under controlled conditions.
Attachment of the Benzyloxy Group: The benzyloxy group is introduced through a nucleophilic substitution reaction, where the thiazole derivative reacts with a benzyloxy halide.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like sodium borohydride or hydrogen gas.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of nitro groups results in amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazole ring is a key structural motif in many biologically active molecules, making it useful in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide involves its interaction with specific molecular targets and pathways. The thiazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the benzyloxy group may enhance the compound’s binding affinity and selectivity for certain receptors. The exact molecular targets and pathways depend on the specific biological context and application.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 2-amino-5-methylthiazole-4-carboxylate: Similar thiazole ring structure but different functional groups.
Methyl 4-(5,5-dimethyl-1,3-dioxan-2-yl)benzoate: Similar benzoate ester but different substituents.
4-Ethyl-5-methyl-1,3-thiazol-2-amine hydrobromide: Similar thiazole ring but different alkyl substituents.
Uniqueness
Methyl 4-(4-(2-amino-5-methylthiazol-4-yl)benzyloxy)benzoate hydrobromide is unique due to its combination of a thiazole ring, benzyloxy group, and benzoate ester, which confer distinct chemical and biological properties. This unique structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Propiedades
IUPAC Name |
methyl 4-[[4-(2-amino-5-methyl-1,3-thiazol-4-yl)phenyl]methoxy]benzoate;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3S.BrH/c1-12-17(21-19(20)25-12)14-5-3-13(4-6-14)11-24-16-9-7-15(8-10-16)18(22)23-2;/h3-10H,11H2,1-2H3,(H2,20,21);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJIJFINPDHHADF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)N)C2=CC=C(C=C2)COC3=CC=C(C=C3)C(=O)OC.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-[[4-(Dimethylamino)phenyl]methoxymethyl]benzonitrile](/img/structure/B7946011.png)
![ethyl (E)-2-cyano-3-[4-(2-hydroxyphenyl)phenyl]but-2-enoate](/img/structure/B7946013.png)
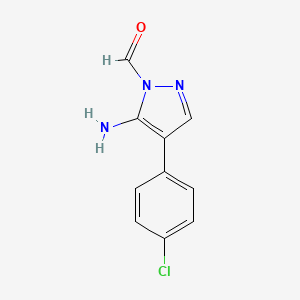
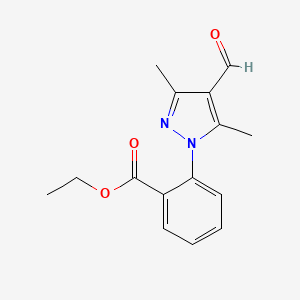
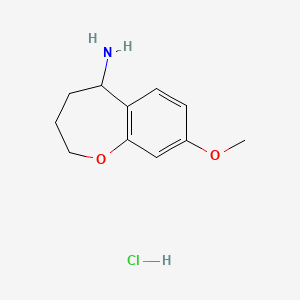
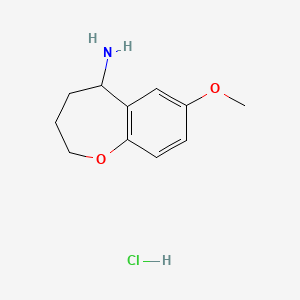


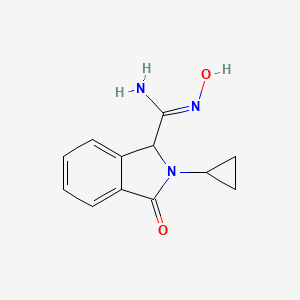

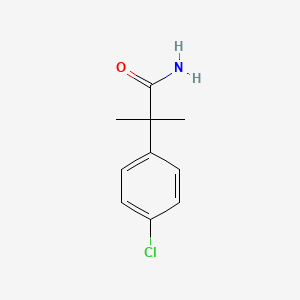
![Ethyl 4-[2-(4-propanoylphenoxy)acetamido]benzoate](/img/structure/B7946085.png)
